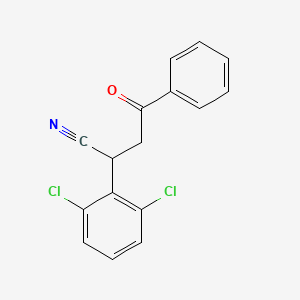
2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of dichlorophenyl compounds, which are often used in the synthesis of pharmaceuticals . It contains a nitrile group (-CN), which is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom . It also contains a ketone group (C=O), which is a functional group with the structure R2C=O, where R can be a variety of carbon-containing substituents .
Molecular Structure Analysis
The molecular structure of dichlorophenyl compounds can be elucidated using techniques such as FT-IR, UV–visible, 1H NMR, HRMS . Single-crystal X-ray diffraction technique can be used to determine the three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving dichlorophenyl compounds can be complex. For example, the photocatalytic oxidation of diclofenac, a dichlorophenyl compound, involves the inhibition of the cyclo-oxygenase enzyme (COX) that is involved in the synthesis of prostaglandins .Physical And Chemical Properties Analysis
The physical and chemical properties of dichlorophenyl compounds can be determined using various techniques. For example, the molecular formula, average mass, and monoisotopic mass can be determined .科学的研究の応用
Therapeutic Potential
This compound is a derivative of Pyrido [2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine . These derivatives have shown therapeutic interest and have been approved for use as therapeutics . They are used on several therapeutic targets .
Anti-Inflammatory Drug
The compound is an analog of 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA) and has potential as a non-steroidal anti-inflammatory drug . Non-steroidal anti-inflammatory drugs are effective antipyretic and analgesic pharmacological agents .
Interaction with Lipid Membranes
The interaction of non-steroidal anti-inflammatory drugs with cell membranes can affect their physicochemical properties . This can cause a number of side effects in the use of these drugs .
Spin-Labeled Diclofenac
The compound can be used in the synthesis of spin-labeled diclofenac (diclofenac-SL) . This involves a simple sequence of transformations such as iodination, esterification, Sonogashira cross-coupling, oxidation, and saponification .
Study of Membrane Activity
Diclofenac-SL binds to a lipid membrane composed of palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) . This can be used to study the interaction of diclofenac with a membrane .
Determination of Immersion Depth
Using 2H electron spin echo spectroscopy (ESEEM), the position of the diclofenac-SL relative to the membrane surface can be determined . It was established that its average depth of immersion corresponds to the 5th position of the carbon atom in the lipid chain .
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-13-7-4-8-14(18)16(13)12(10-19)9-15(20)11-5-2-1-3-6-11/h1-8,12H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAYVWSGKJYNIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C#N)C2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

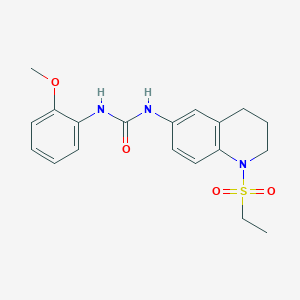

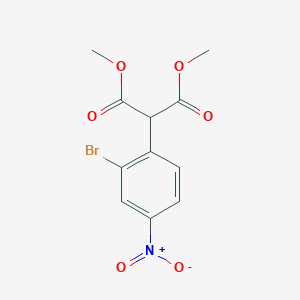
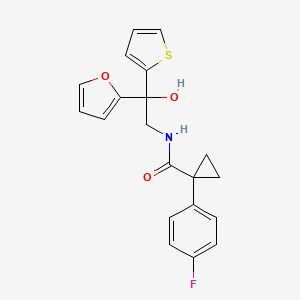
![4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2374830.png)
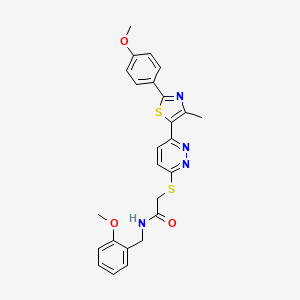
![1-[2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2374833.png)

![N,N,4-Trimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2374836.png)
![(2Z)-2-[(4-Ethylphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one;propan-2-ol](/img/structure/B2374837.png)
![N-(tert-butyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2374841.png)
![4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2374842.png)
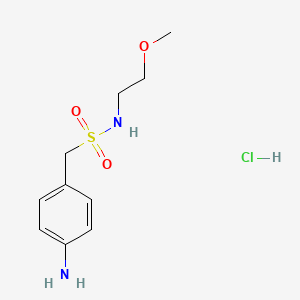
![N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]but-2-ynamide](/img/structure/B2374844.png)